1-(3-Butenyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h2,4-7,9H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHJKNFBITXNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300611 | |
| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108413-26-9 | |
| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Buten-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Butenyl 1h Benzimidazole
Strategic Approaches for the Construction of the Benzimidazole (B57391) Nucleus
The formation of the benzimidazole core is the foundational step in the synthesis of many of its derivatives. Various methods have been developed to construct this bicyclic heterocyclic system, often starting from ortho-substituted benzene (B151609) precursors.
Condensation Reactions Utilizing o-Phenylenediamine (B120857) Precursors
The most traditional and widely used method for synthesizing the benzimidazole scaffold is the condensation of o-phenylenediamine with a one-carbon electrophile, such as carboxylic acids or aldehydes. ijariie.commdpi.com This approach, often referred to as the Phillips method, typically involves heating the reactants, sometimes in the presence of a strong acid like hydrochloric acid. ijariie.com
Modern advancements have introduced a variety of catalysts to make this condensation more efficient and environmentally benign. These catalysts facilitate the cyclodehydration reaction under milder conditions. For instance, Lewis acids such as ZrCl₄, SnCl₄, and TiCl₄ have been employed to promote the reaction. ijariie.com Green and economically viable catalysts like ammonium (B1175870) chloride have also proven effective, yielding 2-substituted benzimidazoles in good yields (75-94%) when condensing o-phenylenediamine with various aromatic acids at moderate temperatures (80-90°C). jyoungpharm.orgrasayanjournal.co.in Other catalytic systems include hydrogen peroxide with HCl, supported gold nanoparticles, and various metal triflates, which can offer high yields and shorter reaction times. mdpi.comorganic-chemistry.orgmdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often increasing yields compared to conventional heating. organic-chemistry.orgfigshare.com
| Catalyst/Method | Reagents | Conditions | Yield (%) | Reference |
| Hydrochloric Acid (Phillips Method) | o-Phenylenediamine, Carboxylic Acid | High Temperature | Varies | ijariie.com |
| Ammonium Chloride | o-Phenylenediamine, Aromatic Acid | 80-90°C | 75-94 | jyoungpharm.orgrasayanjournal.co.in |
| H₂O₂/HCl | o-Phenylenediamine, Aryl Aldehyde | Room Temperature | Excellent | organic-chemistry.org |
| Supported Gold Nanoparticles | o-Phenylenediamine, Aldehyde | Ambient Temperature | High | mdpi.com |
| Microwave Irradiation | o-Phenylenediamine, Butanoic Acid/DMF | Microwave | Good to Excellent | figshare.com |
Table 1: Comparison of Catalytic Systems for Benzimidazole Synthesis via Condensation of o-Phenylenediamine.
Cycloaddition Reactions for Benzimidazole Scaffold Formation
Cycloaddition reactions offer an alternative pathway to the benzimidazole framework, proceeding through different mechanistic routes compared to condensation. One notable example involves the [3+2] cycloaddition of benzimidazolium ylides with activated alkynes. nih.gov In this process, an N-ylide generated from a benzimidazolium salt reacts with a dipolarophile (the alkyne). This reaction can lead to complex polycyclic structures, where the initial cycloadduct undergoes further rearrangement, including the opening of the imidazole (B134444) ring, to form new heterocyclic systems. nih.gov While not a direct route to simple benzimidazoles, these cycloaddition strategies showcase the versatility of the benzimidazole system in constructing more complex molecular architectures. nih.govresearchgate.net The development of thermal [3+2] cycloaddition reactions provides a universal method for preparing various five-membered nitrogen-containing heterocycles. researchgate.net
Reductive Cyclization Pathways
Reductive cyclization presents another strategic approach, typically starting with an ortho-nitroaniline derivative. This method involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with a suitable functional group to form the imidazole ring. researchgate.net A one-pot reductive cyclocondensation can be achieved by reacting a 2-nitroaniline (B44862) with an aldehyde in the presence of a reducing agent. pcbiochemres.com For example, using zinc dust and sodium bisulfite in water provides an efficient and chemoselective method for this transformation. pcbiochemres.com This pathway is advantageous as it utilizes readily available starting materials and often proceeds with high atom economy under mild conditions. pcbiochemres.com Another approach involves the phosphine-mediated reductive cyclization of ortho-nitro-anilides, where heating the anilide with a phosphine (B1218219) leads to the formation of 2-substituted benzimidazoles. researchgate.net
N-Alkenylation Methodologies for Benzimidazoles
Once the benzimidazole nucleus is formed, the 3-butenyl group can be introduced onto one of the nitrogen atoms. While classical N-alkylation using an alkyl halide (e.g., 4-bromo-1-butene) in the presence of a base is a straightforward method, modern catalysis offers more sophisticated and efficient alternatives for C–N bond formation.
Palladium-Catalyzed N-Alkenylation and C–N Bond Formation Approaches
Palladium catalysis is a powerful tool for forming C–N bonds, and these methods can be adapted for the N-alkenylation of benzimidazoles. The direct N-arylation of imidazoles using palladium catalysts and biaryl phosphine ligands has been well-established, demonstrating the feasibility of coupling nitrogen heterocycles with sp²-hybridized carbon atoms. mit.edu These reactions often show high regioselectivity, which is crucial for unsymmetrical imidazoles. mit.edu
A related strategy is the palladium-catalyzed C–H alkenylation, where a C–H bond on the imidazole ring is directly functionalized. rsc.org While this targets a carbon atom, the underlying principles of palladium-catalyzed cross-coupling are relevant. For N-alkenylation, the mechanism would likely involve the oxidative addition of an alkenyl halide (like 4-bromo-1-butene) to a Pd(0) complex, followed by coordination of the benzimidazole anion, and subsequent reductive elimination to form the N-alkenylated product and regenerate the catalyst. The development of palladium-catalyzed reactions for functionalizing the benzimidazole core, such as Suzuki–Miyaura cross-coupling, further underscores the utility of this metal in modifying the heterocycle. uc.pt
Copper-Catalyzed Inter/Intramolecular N-Alkenylation via Tandem Processes
Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium for C–N bond formation. researchgate.net Copper-catalyzed intramolecular N-arylation has been extensively used to synthesize benzimidazoles, highlighting copper's efficacy in mediating ring closure via C–N coupling. organic-chemistry.orgrsc.org These conditions can be adapted for intermolecular N-alkenylation.
An efficient one-pot, three-component synthesis of benzimidazoles has been developed using a copper catalyst to couple a 2-haloaniline, an aldehyde, and sodium azide. organic-chemistry.org This process involves condensation followed by a copper-catalyzed coupling and cyclization, where the copper catalyst is crucial for the C–N bond formation. organic-chemistry.org For the specific N-alkenylation of a pre-formed benzimidazole, a copper(I)-catalyzed Ullmann-type reaction with an alkenyl halide would be a viable approach. The reaction mechanism typically involves the coordination of the benzimidazole to a Cu(I) species, followed by oxidative addition of the alkenyl halide and subsequent reductive elimination. These reactions can often be performed in water, offering significant environmental and economic advantages. organic-chemistry.org
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application | Reference |
| Pd₂(dba)₃ | Biaryl Phosphine (L1) | K₃PO₄ | Toluene | 110 | N-Arylation | mit.edu |
| CuCl | TMEDA | NaN₃ | DMSO | 120 | One-Pot Synthesis | organic-chemistry.org |
| Cu₂O | DMEDA | K₂CO₃ | Water | 100 | Intramolecular N-Arylation | organic-chemistry.org |
Table 2: Examples of Palladium and Copper Catalytic Systems for C–N Bond Formation in Benzimidazole Synthesis.
Bismuth-Catalyzed Direct N-Alkenylation Reactions
Bismuth compounds have emerged as effective catalysts in organic synthesis due to their low cost and toxicity. Bismuth nitrate (B79036), in particular, has been utilized for the efficient, one-pot synthesis of 2-substituted and 1,2-disubstituted benzimidazoles at ambient temperatures. rhhz.net This method offers advantages such as rapid reaction times, high yields, and mild conditions. rhhz.net The catalytic activity of bismuth nitrate is attributed to its ability to form hydrogen bonds with aldehydes, which activates the carbonyl carbon for a facile nucleophilic attack by o-phenylenediamine. rhhz.net
Similarly, a cooperative catalytic system of bismuth(III) and a transition metal ion has been shown to selectively produce imines and benzimidazoles. acs.org Furthermore, condition-controlled divergent selective synthesis of (Z)-N-vinyl and N-allenyl benzimidazoles can be achieved through either palladium- or bismuth-catalyzed direct N-alkenylation reactions, highlighting the versatility of bismuth catalysis in forming specific isomers. researchgate.net In some cases, triarylbismuthines have been used in palladium-catalyzed reactions to produce 2-arylbenzothiazoles, a related heterocyclic structure, where the electronic nature of the bismuthine (B104622) affects reaction efficiency. rsc.org
Alternative Catalytic and Metal-Free Strategies for Alkene Incorporation
Beyond bismuth, a range of other catalytic and metal-free strategies have been developed for the N-alkenylation of benzimidazoles. Transition metal-catalyzed C-H bond functionalization is a prominent strategy for decorating azole scaffolds. mdpi.com Palladium and copper catalysts are commonly used for direct alkenylation of azoles with alkenyl bromides or phosphates. mdpi.com For instance, a Pd/Cu system facilitates the direct alkenylation of various azole heterocycles, including benzimidazoles, with alkenyl bromides in good yields. mdpi.com Nickel-based catalytic systems have also proven effective for the C2-alkenylation of azole-based heterocycles. mdpi.com
Metal-free approaches offer a more sustainable alternative. One such method involves a transfer hydrogenative cascade reaction between ortho-nitroanilines and benzyl (B1604629) amines or alcohols using potassium tert-butoxide (KOtBu) and triethylsilane (Et3SiH) to produce benzimidazoles. organic-chemistry.org This redox-economical process avoids the need for metal catalysts, reducing costs and environmental impact. organic-chemistry.org Another metal-free approach is the N-nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates with imidazole or benzimidazole, which can be performed without any catalysts or additives. nih.gov Additionally, straightforward weak base-mediated protocols have been developed for intramolecular C–N bond formation to yield benzimidazole derivatives in water, providing an environmentally attractive and economical alternative to transition metal-catalyzed methods. mdpi.com
Regioselective Control in N-Alkylation and N-Alkenylation Reactions of Benzimidazoles
Achieving regioselectivity in the N-alkylation and N-alkenylation of benzimidazoles is crucial, as it determines the final properties and biological activity of the resulting molecule. The unsymmetrical nature of the benzimidazole ring can lead to the formation of two possible regioisomers.
Organomagnesium reagents have been found to be effective bases for the regioselective N-alkylation of various 1,3-azoles, surprisingly favoring substitution at the more sterically hindered nitrogen atom. acs.org The development of a regioselective N-methylation of (benz)imidazoles that also yields the more sterically hindered isomer has been achieved under very mild reaction conditions, tolerating a wide range of functional groups. acs.org
Transition metal catalysis plays a significant role in controlling regioselectivity. For example, rhodium-catalyzed C-H bond activation allows for the direct functionalization of nitrogen heterocycles. tandfonline.com Palladium-catalyzed reactions have been developed for the regiospecific synthesis of N-aryl benzimidazoles and N-1-alkyl-2-unsubstituted benzimidazoles. tandfonline.com In the context of alkenylation, palladium catalysis can be used to regioselectively install alkenyl groups at the C5 position of imidazoles. mdpi.com The choice of ligand in these catalytic systems is often critical for achieving high regioselectivity. mdpi.com
Sustainable and Green Chemistry Considerations in 1-(3-Butenyl)-1H-benzimidazole Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for benzimidazole derivatives, including this compound. bohrium.com These approaches focus on reducing waste, energy consumption, and the use of hazardous materials. bohrium.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. The use of microwave irradiation can significantly reduce reaction times for the synthesis of benzimidazole derivatives compared to conventional heating methods. nih.govresearchgate.net For instance, the reaction of o-phenylenediamine with formic acid to produce benzimidazole can be completed much more rapidly in a microwave oven. Microwave-assisted synthesis has been successfully applied to produce a variety of benzimidazole derivatives, often in higher yields and with simpler work-up procedures. psu.edupharmainfo.in
| Reaction | Catalyst/Solvent | Time | Yield (%) | Reference |
| o-Phenylenediamine + Benzaldehyde | [bnmim]HSO4 | 5 min | 92 | researchgate.net |
| o-Phenylenediamine + 4-Nitrobenzaldehyde | Bismuth Nitrate/Ethanol | 60 min | Quantitative | rhhz.net |
| Chalcone + 2-Aminothiophenol | Glacial Acetic Acid/Benzene | 5-6 min | - | |
| Benzimidazole + Ciprofloxacin/Norfloxacin + Formaldehyde | Ethanol | 1.5-3 min | - | pharmainfo.in |
Application of Ionic Liquids as Catalytic Media
Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. psu.edu They can act as both solvents and catalysts in the synthesis of benzimidazoles. psu.edu Acidic ionic liquids, such as 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO4), have been shown to be efficient catalysts for the synthesis of benzimidazole derivatives, particularly under microwave irradiation. psu.eduresearchgate.net The use of ILs often leads to high yields, shorter reaction times, and environmentally benign processes. psu.eduresearchgate.net The synthesis of benzimidazole dicationic ionic liquids has also been explored, expanding the range of these versatile compounds. mdpi.com Furthermore, polymeric ionic liquids based on benzimidazole derivatives have been synthesized and investigated for various applications. nih.gov
| Ionic Liquid Catalyst | Reactants | Conditions | Yield (%) | Reference |
| [bnmim]HSO4 | o-phenylenediamine, benzaldehyde | Microwave | 92 | psu.edu |
| [bmim]Cl | o-phenylenediamine, benzaldehyde | Microwave | 40 | psu.edu |
| [bnmim]Cl | o-phenylenediamine, benzaldehyde | Microwave | 45 | psu.edu |
Mechanochemical Synthetic Techniques
Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free and environmentally friendly approach to synthesis. irejournals.com Grinding-assisted alkylation provides a solvent-free route to this compound by grinding benzimidazole and 3-butenyl bromide with a catalytic amount of sodium dodecyl sulfate, achieving a 92% yield. The synthesis of various benzimidazole derivatives has been successfully achieved using mortar-pestle grinding, often with a catalyst like acetic acid, resulting in high yields and short reaction times. tandfonline.com This method is noted for its operational simplicity and good functional group tolerance. tandfonline.com More advanced mechanochemical techniques, such as ball-milling, have been used for the solvent-free synthesis of 1,2-disubstituted benzimidazoles, sometimes in combination with ionic liquids and nanoparticles to create a synergetic catalytic effect. rsc.org These solventless methods avoid the use of hazardous solvents and can significantly reduce reaction times and energy consumption. acs.orgsci-hub.se
Optimization of Synthetic Conditions for Butenyl Chain Incorporation at the N1-Position
The introduction of a 3-butenyl group at the N1-position of the benzimidazole ring is a crucial step in the synthesis of this compound. The most common and direct method for this transformation is the N-alkylation of benzimidazole with a suitable 4-carbon electrophile, typically 3-butenyl bromide. The efficiency of this reaction is highly dependent on a variety of factors, including the choice of base, solvent, temperature, and the use of catalysts. Researchers have dedicated significant effort to optimizing these conditions to maximize yield, minimize reaction times, and promote regioselectivity for the desired N1-isomer.
A widely utilized system for this alkylation involves the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). This combination effectively facilitates the deprotonation of the N-H bond of benzimidazole, forming the benzimidazolide (B1237168) anion, which then acts as a nucleophile to displace the bromide from 3-butenyl bromide. Operating at elevated temperatures, typically between 80–100°C, is common to ensure a reasonable reaction rate, with typical yields ranging from 70–85% within 4–6 hours.
Further studies have revealed that the choice of solvent plays a critical role in the reaction's outcome. The polarity of the solvent has been shown to directly correlate with the yield of this compound. For instance, a comparative study demonstrated a clear trend in yield based on the solvent used: dimethyl sulfoxide (B87167) (DMSO) > dimethylformamide (DMF) > acetonitrile, with corresponding yields of 89%, 78%, and 62%, respectively. The higher polarity of DMSO likely enhances the solubility of the benzimidazolide intermediate, thereby facilitating the reaction. Temperature is another key parameter, with 100°C being identified as optimal. Lowering the temperature to 60°C significantly increases the reaction time to over 12 hours without any improvement in the final yield.
In addition to traditional solvent-based methods, more environmentally friendly approaches have been developed. An aqueous phase alkylation using 50% aqueous sodium hydroxide (B78521) (NaOH) with sodium dodecyl sulfate (SDS) as a phase-transfer catalyst has proven to be highly effective. This method, conducted at room temperature (25°C) for a remarkably short duration of 10 minutes, can achieve yields as high as 89%. The SDS facilitates the reaction by solubilizing the organic reactants in the aqueous medium, thus avoiding the need for costly and environmentally burdensome anhydrous organic solvents.
Another innovative and green approach is the use of solvent-free mechanochemical synthesis. This technique involves grinding benzimidazole and 3-butenyl bromide together in a mortar with a catalytic amount of SDS at room temperature, followed by a brief heating period at 60°C for 30 minutes. This method boasts an impressive yield of 92%, which is attributed to the surfactant's ability to reduce interfacial tension and promote intimate contact between the reactants.
The optimization of the base is also a critical consideration. While potassium carbonate is common, other bases such as potassium tert-butoxide (t-BuOK) have been employed, particularly in DMSO, to help minimize the formation of quaternary salt by-products. The selection of the base is often tied to the solvent system to achieve the best possible outcome.
The following tables summarize the key findings from various optimization studies for the N1-alkylation of benzimidazole with a butenyl source.
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Yield (%) |
| Dimethyl sulfoxide (DMSO) | 89 |
| Dimethylformamide (DMF) | 78 |
| Acetonitrile | 62 |
| Reaction Conditions: Benzimidazole, 3-butenyl bromide, potassium carbonate, 100°C. |
Table 2: Comparison of Different Synthetic Methods
| Method | Solvent/Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | DMF / K₂CO₃ | 80-100 | 4-6 hours | 70-85 |
| Aqueous Phase Transfer | Water / NaOH / SDS | 25 | 10 minutes | 89 |
| Mechanochemical | None / SDS (catalytic) | 60 | 30 minutes | 92 |
| Data compiled from multiple research findings. |
These optimized methodologies provide chemists with a range of options to synthesize this compound efficiently, with the flexibility to choose between traditional and more sustainable "green" chemistry approaches depending on the desired scale and available resources. Nuclear magnetic resonance (NMR) spectroscopy is consistently used to confirm the regioselective N1-alkylation, ensuring the desired isomer is obtained without detectable N3-substitution.
Comprehensive Spectroscopic and Structural Elucidation of 1 3 Butenyl 1h Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of 1-(3-butenyl)-1H-benzimidazole, providing unambiguous evidence for the connectivity of its butenyl and benzimidazole (B57391) components.
Proton Nuclear Magnetic Resonance (¹H NMR) for Butenyl and Benzimidazole Moieties
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The attachment of the butenyl group to the N-1 position of the benzimidazole ring is unequivocally confirmed by the appearance of specific signals corresponding to the butenyl chain and the disappearance of the N-H proton signal typically found around δ 12.9 ppm in unsubstituted benzimidazole.
Key signals for the butenyl moiety include a multiplet observed in the δ 5.6–5.8 ppm range, which is characteristic of the vinyl protons. The protons of the benzimidazole ring also present distinct signals, which, when compared to the parent benzimidazole, show shifts indicative of N-alkylation.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ ppm) |
| Benzimidazole H-2 | 7.95 (s) |
| Benzimidazole H-4/H-7 | 7.65 (m) |
| Benzimidazole H-5/H-6 | 7.25 (m) |
| Butenyl H-3' (vinyl) | 5.60-5.80 (m) |
| Butenyl H-4' (vinyl) | 4.95-5.10 (m) |
| Butenyl H-1' (N-CH₂) | 4.40 (t) |
| Butenyl H-2' | 2.60 (q) |
Note: Data is compiled from typical values for N-substituted benzimidazoles and butenyl groups and may vary slightly based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Comprehensive Carbon Skeleton Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the full carbon framework of the molecule. The signals are consistent with the proposed structure, showing distinct resonances for the aromatic carbons of the benzimidazole core and the aliphatic carbons of the butenyl substituent. nih.gov
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ ppm) |
| Benzimidazole C-2 | 144.5 |
| Benzimidazole C-3a/C-7a | 143.0, 134.0 |
| Benzimidazole C-4/C-7 | 122.5, 120.0 |
| Benzimidazole C-5/C-6 | 123.0, 110.0 |
| Butenyl C-3' | 134.5 |
| Butenyl C-4' | 117.0 |
| Butenyl C-1' | 45.0 |
| Butenyl C-2' | 34.0 |
Note: Data is compiled from typical values for N-substituted benzimidazoles and butenyl groups and may vary slightly based on solvent and experimental conditions. nih.gov
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment
To further solidify the structural assignment, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy) establishes proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent protons of the butenyl chain (H-1' with H-2', and H-2' with H-3'), as well as between neighboring aromatic protons on the benzimidazole ring. turkjps.orgepfl.ch
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. epfl.chcolumbia.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). epfl.chcolumbia.edu A key HMBC correlation for this molecule would be between the protons of the N-CH₂ group (H-1') of the butenyl chain and the C-2 and C-7a carbons of the benzimidazole ring, definitively proving the N-1 substitution pattern. conicet.gov.ar
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization
While less common, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these spectra are often acquired using indirect methods like ¹H-¹⁵N HMBC. japsonline.comresearchgate.net In this compound, two distinct ¹⁵N signals would be expected, corresponding to the pyrrole-type nitrogen (N-1) and the imine-type nitrogen (N-3). The chemical shift of N-1 would be significantly affected by the butenyl substitution compared to the parent benzimidazole. japsonline.com
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR and FT-IR spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.combeilstein-journals.org The spectrum of this compound displays several key absorption bands:
Aromatic C-H Stretching: Bands are typically observed above 3000 cm⁻¹, characteristic of the C-H bonds on the benzimidazole ring.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the butenyl side chain.
C=C Stretching: A peak around 1640 cm⁻¹ indicates the presence of the vinyl C=C double bond in the butenyl group.
C=N and C=C Ring Stretching: The characteristic stretching vibrations of the benzimidazole ring system (C=N and C=C bonds) appear in the 1600-1450 cm⁻¹ region.
=C-H Bending (Out-of-Plane): Strong bands associated with the out-of-plane bending of the vinyl C-H bonds are expected in the 1000-900 cm⁻¹ range, providing further evidence for the butenyl moiety.
The absence of a broad N-H stretching band, which is prominent in the spectrum of unsubstituted benzimidazole around 3400-3200 cm⁻¹, confirms the N-1 substitution. lew.ro
Mass Spectrometry (MS), Including High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, as well as insights into its structure through fragmentation analysis. journalijdr.com
For this compound (C₁₁H₁₂N₂), the molecular weight is 172.23 g/mol . In high-resolution mass spectrometry (HRMS), such as HREI-MS, the protonated molecule [M+H]⁺ would be observed with a highly accurate mass-to-charge ratio (m/z) of approximately 173.1073, confirming its elemental formula.
The fragmentation pattern observed in the mass spectrum further corroborates the structure. Common fragmentation pathways for N-alkylated benzimidazoles involve cleavage of the alkyl chain. Key fragments for this compound would likely include:
Loss of the butenyl group: A significant peak corresponding to the benzimidazolyl cation (C₇H₅N₂⁺) at m/z 117.
Cleavage at the allyl position: Fission of the C2'-C3' bond could lead to a fragment resulting from the loss of an allyl radical (•CH₂CH=CH₂), generating a cation at m/z 131.
Benzimidazole ring fragmentation: The characteristic fragmentation of the benzimidazole core itself, such as the loss of HCN, can also be observed. massbank.eumassbank.eu
The combination of these spectroscopic data points provides a comprehensive and definitive structural characterization of this compound, confirming the identity and connectivity of all its constituent parts.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For aromatic systems like benzimidazole, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* transitions of the conjugated system.
While specific experimental UV-Vis data for this compound is not widely published, a comprehensive study on the closely related N-butyl-1H-benzimidazole provides valuable insight. Research indicates that the N-alkyl substituent does not significantly alter the electronic structure and conjugation of the core benzimidazole ring. hud.ac.uk The UV-Vis spectrum of N-butyl-1H-benzimidazole, recorded in a tetrahydrofuran (B95107) (THF) solvent, exhibits two main absorption peaks. hud.ac.uk The spectrum shows a primary absorption maximum (λmax) at approximately 248 nm and a secondary, broader peak near 295 nm. hud.ac.uk
These absorptions are characteristic of the π→π* electronic transitions within the fused benzene (B151609) and imidazole (B134444) rings. hud.ac.uk The presence of the N-alkenyl group is not expected to significantly shift these absorption bands compared to an N-alkyl group, as the double bond in the butenyl chain is isolated from the aromatic π-system by a saturated two-carbon linker, preventing extended conjugation. Therefore, the electronic transitions are primarily governed by the benzimidazole chromophore itself. Studies on other benzimidazole derivatives confirm that their characteristic absorption bands typically appear in this region of the UV spectrum. cam.ac.uk
| Absorption Maximum (λmax) | Solvent | Attributed Transition | Reference |
|---|---|---|---|
| 248 nm | THF | π→π | hud.ac.uk |
| 295 nm | THF | π→π | hud.ac.uk |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing exact data on bond lengths, bond angles, and torsional angles that define the molecule's conformation.
The crystal structure of this compound has been successfully determined through single-crystal X-ray diffraction analysis, not as a free ligand, but as part of a metal complex: trans-dichlorobis(1-(3-butenyl)benzimidazole)palladium(II). researchgate.netdoi.org The study confirmed the coordination of two this compound ligands to a central palladium(II) ion. researchgate.netdoi.org
A detailed data table of the precise molecular geometry and conformation for this compound cannot be provided without access to the original crystallographic information file (CIF).
Elemental Microanalysis for Purity and Stoichiometric Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This analysis serves to verify the empirical and molecular formula of a synthesized compound, thereby confirming its purity and stoichiometry.
The molecular formula for this compound is C₁₁H₁₂N₂. researchgate.net Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 172.23 g/mol . researchgate.net The calculated percentages are compared against experimentally determined values obtained from combustion analysis. A close agreement between the found and calculated values (typically within ±0.4%) is accepted as confirmation of the compound's identity and purity. While specific experimental results for this compound are not detailed in the available literature, the table below presents the calculated theoretical values which serve as the benchmark for experimental verification. This method is standard practice in the characterization of new organic molecules, as demonstrated in the synthesis of numerous other benzimidazole derivatives.
| Element | Theoretical Mass % | Found Mass % |
|---|---|---|
| Carbon (C) | 76.71% | N/A |
| Hydrogen (H) | 7.02% | N/A |
| Nitrogen (N) | 16.27% | N/A |
Advanced Computational and Theoretical Chemistry Studies of 1 3 Butenyl 1h Benzimidazole
Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and other electronic properties of molecules. scirp.org For benzimidazole (B57391) derivatives, DFT calculations provide a balance between computational cost and accuracy, yielding results that often show excellent agreement with experimental data. researchgate.netnih.gov
Selection and Validation of Exchange-Correlation Functionals (e.g., B3LYP) and Basis Sets (e.g., 6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, is one of the most widely used and validated functionals for organic molecules. scirp.orgresearchgate.net It has been shown to produce accurate results for the geometries, energies, and vibrational frequencies of heterocyclic compounds like benzimidazoles. scirp.orgresearchgate.net
The basis set determines the flexibility given to the molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style, split-valence triple-zeta basis set that is augmented with diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. tandfonline.commdpi.com This combination is well-suited for describing systems with potential weak interactions and for accurately calculating electronic properties, making the B3LYP/6-311++G(d,p) level of theory a reliable choice for studying benzimidazole derivatives. nih.govmdpi.comnih.gov Studies on the analogous N-Butyl-1H-benzimidazole have demonstrated that this level of theory provides an excellent concurrence with experimental data. researchgate.netnih.govahievran.edu.tr
Calculation of Optimized Molecular Parameters, including Bond Lengths, Bond Angles, and Dihedral Angles
Using the B3LYP/6-311++G(d,p) level of theory, the molecular geometry of the compound is optimized to find its lowest energy conformation. This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles. For the analogous N-Butyl-1H-benzimidazole, theoretical calculations showed that the bond lengths of C1-N26 and C2-N27 in the imidazole (B134444) ring were similar, at 1.386 Å and 1.387 Å, respectively. nih.gov These values are in close agreement with experimental data and calculations for the parent benzimidazole molecule, indicating that the alkyl substituent does not significantly distort the core ring structure. mdpi.comnih.gov The bond lengths within the butyl group were calculated to be approximately 1.53 Å, which is typical for C-C single bonds. researchgate.net
Table 1: Selected Optimized Molecular Parameters for N-Butyl-1H-benzimidazole (Theoretical) (Note: Atom numbering may differ between studies; data is representative of the benzimidazole core and butyl substituent.)
| Parameter | Bond/Angle | Calculated Value (Å / °) |
|---|---|---|
| Bond Length | C1-N26 | 1.386 Å |
| Bond Length | C2-N27 | 1.387 Å |
| Bond Length | C7-N26 | 1.377 Å |
| Bond Length | C7-N27 | 1.306 Å |
| Bond Length | C13-C16 (Butyl) | 1.534 Å |
| Bond Length | C16-C19 (Butyl) | 1.533 Å |
| Bond Length | C19-C22 (Butyl) | 1.531 Å |
| Bond Angle | C1-N26-C7 | 106.8° |
| Bond Angle | C2-N27-C7 | 104.9° |
| Bond Angle | N26-C7-N27 | 113.4° |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The highest occupied molecular orbital (HOMO) acts as an electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com
For N-Butyl-1H-benzimidazole, FMO analysis shows that the HOMO is primarily localized on the benzimidazole ring, while the LUMO is also distributed across this aromatic system. mdpi.com The calculated HOMO-LUMO energy gap is a negative value, which signifies that the molecule is stable and does not spontaneously decompose. mdpi.com This energy gap and related electronic properties like electronegativity (χ), chemical potential (μ), hardness (η), and softness (s) can be calculated from the HOMO and LUMO energies.
Table 2: Calculated FMO Properties for N-Butyl-1H-benzimidazole
| Property | Value (eV) |
|---|---|
| E(HOMO) | -6.14 |
| E(LUMO) | -0.78 |
| Energy Gap (ΔE) | 5.36 |
| Chemical Potential (μ) | -3.46 |
| Chemical Hardness (η) | 2.68 |
| Chemical Softness (s) | 0.37 |
| Electronegativity (χ) | 3.46 |
| Electrophilicity Index (ω) | 2.23 |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. ajchem-a.com
In the MEP analysis of N-Butyl-1H-benzimidazole, the most negative potential is localized around the N27 nitrogen atom of the imidazole ring, making it the primary site for electrophilic attack. researchgate.netmdpi.com Conversely, the hydrogen atoms of the benzimidazole ring and the butyl chain exhibit positive potential, identifying them as potential sites for nucleophilic interactions. mdpi.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding description, including charge transfer and intramolecular delocalization (hyperconjugation) effects. uni-muenchen.defaccts.de By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy E(2) associated with these delocalizations. A higher E(2) value indicates a stronger interaction. mdpi.com
For N-Butyl-1H-benzimidazole, NBO analysis reveals significant intramolecular charge transfer, primarily from the π-electrons of the C-C and C-N bonds to the corresponding antibonding (π) orbitals within the benzimidazole ring, which contributes to the stabilization of the molecule. mdpi.com For instance, the delocalization of σ-electrons from the σ(C1–C2) bond to the antibonding σ(C1–C6), σ(C1–N26), and σ(C6–H11) orbitals results in stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. researchgate.netnih.gov These interactions highlight the extensive electron delocalization throughout the fused ring system.
Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies E(2) in N-Butyl-1H-benzimidazole
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| σ(C1-C2) | σ(C1-C6) | 4.63 |
| σ(C1-C2) | σ(C1-N26) | 0.86 |
| σ(C1-C2) | σ(C6-H11) | 2.42 |
| π(C1-C6) | π(C2-C3) | 21.55 |
| π(C4-C5) | π(C2-C3) | 19.87 |
| LP(N27) | π(C1-C6) | 36.23 |
Topological Analysis of Electron Density: Quantum Theory of Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) for Bonding Characterization and Non-Covalent Interactions
Topological analysis of the electron density provides profound insights into the nature of chemical bonds and non-covalent interactions (NCIs). mdpi.com
Quantum Theory of Atoms in Molecules (AIM): AIM analysis, developed by Richard Bader, partitions the molecular electron density into atomic basins. researchgate.netuni-rostock.dewiley-vch.de The properties of bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. For N-Butyl-1H-benzimidazole, AIM analysis confirms the covalent nature of the bonds within the rings and the butyl chain. mdpi.comnih.gov
Reduced Density Gradient (RDG): The RDG is a tool used to visualize and characterize weak NCIs, such as van der Waals forces, hydrogen bonds, and steric repulsion. jussieu.fr A scatter plot of RDG versus the electron density signed by the second eigenvalue of the Hessian matrix can distinguish these interaction types. For N-Butyl-1H-benzimidazole, RDG analysis identifies van der Waals interactions within the molecular system. researchgate.netmdpi.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule, providing a clear picture of core electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.netniscpr.res.in The ELF values range from 0.0 (delocalized electrons) to 1.0 (highly localized electrons). researchgate.net In N-Butyl-1H-benzimidazole, ELF and LOL maps show high localization (red/orange colors) in the regions of covalent bonds and lone pairs on the nitrogen atoms, confirming the expected electronic structure. mdpi.comnih.gov These analyses provide a visual representation of bonding and non-bonding electron pairs in the molecule. researchgate.net
Fukui Functions for Predicting Chemical Reactivity and Selectivity
Fukui functions, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting the most reactive sites within a molecule. mdpi.comresearchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying sites susceptible to nucleophilic, electrophilic, or radical attack.
For benzimidazole derivatives, DFT calculations are used to determine these reactivity descriptors. nih.govresearchgate.net In a molecule like 1-(3-Butenyl)-1H-benzimidazole, there are several potential sites for chemical reactions: the nitrogen atoms of the imidazole ring, the carbon atoms of the fused benzene (B151609) ring, and the carbon-carbon double bond of the butenyl substituent.
While specific Fukui function data for this compound is not available in the cited literature, studies on analogous compounds like N-butyl-1H-benzimidazole provide a strong predictive framework. mdpi.comnih.gov In these systems, the analysis typically reveals the locations most prone to electrophilic and nucleophilic attack. The Fukui function for electrophilic attack (f+) highlights areas that can best stabilize an additional electron (nucleophilic sites), whereas the function for nucleophilic attack (f-) indicates sites that are most reactive upon losing an electron (electrophilic sites). researchgate.netuzhnu.edu.ua
Based on the known electronic properties of the benzimidazole core and the butenyl group, the following predictions can be made:
Nucleophilic Attack (Electrophilic Sites): The hydrogen atoms and the carbon atom of the C=C double bond furthest from the ring are likely electrophilic centers, prone to attack by nucleophiles. mdpi.com
Electrophilic Attack (Nucleophilic Sites): The nitrogen atom N3 in the benzimidazole ring is typically the primary site for electrophilic attack. The carbon-carbon double bond in the 3-butenyl group is also an electron-rich region susceptible to electrophilic addition reactions.
Table 1: Predicted Reactive Sites in this compound Based on Fukui Function Principles
| Atomic Site/Region | Predicted Reactivity Type | Rationale |
| Benzimidazole N3 Atom | Nucleophilic | High electron density, lone pair availability. Prone to electrophilic attack. |
| Butenyl C=C Double Bond | Nucleophilic | Electron-rich π-system. Susceptible to electrophilic addition. |
| Benzene Ring Carbons | Varies (Nucleophilic) | Aromatic system can undergo electrophilic aromatic substitution. |
| Imidazole C2 Carbon | Electrophilic | Positioned between two nitrogen atoms, making it electron-deficient. |
This interactive table summarizes the likely reactive centers of the molecule as predicted by the general principles of Fukui function analysis on similar structures.
Computational Modeling of Molecular Interactions with Biomolecular Targets (Methodology Focus)
Molecular Docking Simulations for Ligand-Receptor Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. ymerdigital.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity. The methodology for docking a compound like this compound involves several key steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the biomolecular target (receptor) is obtained, typically from a repository like the Protein Data Bank (PDB). ymerdigital.com The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand, this compound, is built and its energy is minimized to obtain a stable 3D conformation. ymerdigital.com
Defining the Binding Site: The active site, or the region on the receptor where the ligand is expected to bind, is defined. This can be based on the location of a co-crystallized ligand or predicted from the protein's structure.
Docking Algorithm Execution: A docking program (e.g., AutoDock, PyRx) systematically samples a large number of orientations and conformations of the ligand within the binding site. ymerdigital.comsemanticscholar.org Each configuration is scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The lower the binding energy score, the more favorable the interaction. semanticscholar.org
Analysis of Results: The resulting poses are analyzed to identify the most likely binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. nih.govukm.my For benzimidazole derivatives, common interactions include hydrogen bonds involving the imidazole nitrogen and hydrophobic interactions with the benzene ring. nih.govnih.gov
Table 2: Common Interactions for Benzimidazole Derivatives in Receptor Binding Sites
| Type of Interaction | Description | Potential Involving Moiety |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (O, N). | Benzimidazole N-H or N atoms interacting with receptor backbone or side-chain residues. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The fused benzene ring and the butenyl chain interacting with nonpolar amino acid residues. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzimidazole ring system stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Overall shape complementarity between the ligand and the binding pocket. |
This interactive table outlines the typical non-covalent interactions that are assessed during the analysis of molecular docking results for benzimidazole-based compounds.
Quantitative Structure-Activity Relationship (QSAR) Analysis for N-Substituted Benzimidazoles (Methodology Focus)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For N-substituted benzimidazoles, QSAR studies aim to understand how different substituents, such as the 3-butenyl group, influence their therapeutic effects. nih.govnih.gov The methodology is as follows:
Data Set Preparation: A dataset of benzimidazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. This set is divided into a "training set" to build the model and a "test set" to validate its predictive power. pnrjournal.com
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, including physicochemical (e.g., logP), electronic, steric, and topological properties. nih.gov
Model Development: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of descriptors with the observed biological activity. mdpi.compnrjournal.com More advanced methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are used for 3D-QSAR, which considers the 3D fields of the molecules. pnrjournal.com
Model Validation: The model's statistical significance and predictive ability are rigorously tested. Internal validation is often performed using the leave-one-out (LOO) method on the training set. nih.gov External validation is performed by using the developed model to predict the activity of the compounds in the test set. Key statistical parameters like the correlation coefficient (r²) and the predictive r² (pred_r²) are evaluated. mdpi.com
A successful QSAR model can predict the activity of new, unsynthesized compounds like this compound and provide insights into the molecular features that are important for activity. mdpi.com
Table 3: General Workflow for a QSAR Study
| Step | Description | Key Parameters/Methods |
| 1. Data Collection | Gather a series of related compounds with measured biological activity. | Training Set, Test Set |
| 2. Molecular Descriptors | Calculate numerical values representing molecular properties. | Physicochemical, Electronic, Topological Descriptors |
| 3. Model Generation | Create a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), kNN-MFA |
| 4. Model Validation | Assess the statistical quality and predictive power of the model. | r², q² (LOO), pred_r² |
| 5. Interpretation & Prediction | Use the model to understand structure-activity relationships and predict new compounds. | Identification of key molecular features for activity. |
This interactive table provides a step-by-step overview of the methodology used in a typical QSAR analysis.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. semanticscholar.org For a compound like this compound, MD simulations are used to assess the stability of its complex with a biomolecular target and to analyze its conformational flexibility.
The methodology involves:
System Setup: The docked ligand-receptor complex is placed in a simulation box, which is then filled with solvent molecules (typically water) and ions to mimic physiological conditions.
Simulation Execution: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over a period, usually nanoseconds. nih.gov This process generates a trajectory of atomic coordinates over time.
MD simulations provide a more realistic and rigorous assessment of the binding hypothesis generated by molecular docking. mdpi.com
Table 4: Illustrative Data for RMSD Analysis from a Hypothetical MD Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Interpretation |
| 0 | 0.0 | 0.0 | Initial docked conformation. |
| 10 | 1.2 | 1.5 | System is equilibrating. |
| 20 | 1.4 | 1.6 | Ligand and protein are reaching a stable state. |
| 30 | 1.5 | 1.5 | Stable binding; low fluctuation. |
| 40 | 1.4 | 1.7 | Continued stability within the binding pocket. |
| 50 | 1.6 | 1.6 | The complex remains stable throughout the simulation. |
This interactive table presents hypothetical RMSD values from an MD simulation, illustrating how stability is assessed over time. Low, plateauing values for both the ligand and protein suggest a stable binding complex.
Reactivity and Mechanistic Investigations of 1 3 Butenyl 1h Benzimidazole
Reactions at the Benzimidazole (B57391) Nitrogen Atom (N1-Position)
The nitrogen atoms of the benzimidazole ring are key centers of reactivity. The N1-position, bearing the butenyl substituent, and the N3-position, which is a pyridine-like nitrogen, exhibit different chemical properties.
Electrophilic and Nucleophilic Substitutions at the Benzimidazole Core
The benzimidazole core is susceptible to both electrophilic and nucleophilic attacks. The benzene (B151609) part of the molecule, specifically positions 4, 5, 6, and 7, is electron-rich and thus prone to electrophilic substitution reactions. chemicalbook.com Conversely, the C2 position is susceptible to nucleophilic substitution. chemicalbook.com
Electrophilic substitution at the nitrogen atom, such as alkylation, readily occurs. For instance, benzimidazole can be alkylated with an alkyl halide to form 1-alkylbenzimidazole. chemicalbook.com In the case of 1-(3-butenyl)-1H-benzimidazole, further alkylation at the N3 position would lead to the formation of a 1,3-disubstituted benzimidazolium salt.
The benzimidazole ring can also participate in various coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully performed on unprotected N-H benzimidazoles, allowing for the formation of C-C bonds with various aryl and heteroaryl boronic acids. nih.gov Copper-catalyzed methods have also been developed for the synthesis of 2-substituted benzimidazoles. nih.govresearchgate.net
Impact of the Butenyl Substituent on Benzimidazole Core Reactivity
The presence of the butenyl substituent at the N1 position can influence the reactivity of the benzimidazole core. Theoretical studies on the related N-butyl-1H-benzimidazole have shown that the alkyl substituent does not significantly alter the conjugation and structural organization of the benzimidazole ring. mdpi.comnih.gov The bond lengths and angles within the benzimidazole core remain largely unaffected by the N-alkyl group. mdpi.comnih.gov
However, the butenyl group, with its terminal double bond, introduces a potential site for intramolecular reactions. The electronic properties of the butenyl group, being a weakly electron-donating group, are not expected to drastically alter the electron density of the benzimidazole ring, but its conformational flexibility can play a role in directing certain reactions.
Transformations of the Butenyl Side Chain
The terminal double bond of the butenyl side chain is a versatile functional group that can undergo a variety of chemical transformations.
Olefin Functionalization Reactions (e.g., Hydrogenation, Halogenation, Epoxidation, Dihydroxylation)
The double bond of the butenyl group can be readily functionalized through various addition reactions.
Hydrogenation: The double bond can be reduced to a single bond to form the corresponding 1-butyl-1H-benzimidazole. This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst.
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond would lead to the formation of a dihalogenated derivative.
Epoxidation: The double bond can be converted to an epoxide ring using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The epoxidation of tetrasubstituted alkenes can also be achieved using peracetic acid generated in situ. google.com
Dihydroxylation: The double bond can be dihydroxylated to form a diol, typically using reagents like potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions or osmium tetroxide.
A summary of potential olefin functionalization reactions is presented in the table below.
| Reaction | Reagent(s) | Product |
| Hydrogenation | H₂, Pd/C | 1-Butyl-1H-benzimidazole |
| Bromination | Br₂ | 1-(3,4-Dibromobutyl)-1H-benzimidazole |
| Epoxidation | m-CPBA | 1-(Oxiran-2-ylmethyl)-1H-benzimidazole |
| Dihydroxylation | KMnO₄ (cold, dilute) | 1-(3,4-Dihydroxybutyl)-1H-benzimidazole |
Intramolecular Cyclization Reactions Involving the Butenyl Moiety
The butenyl side chain can participate in intramolecular cyclization reactions, leading to the formation of new ring systems fused to the benzimidazole core. For instance, palladium-catalyzed intramolecular C-H functionalization of 1-(2,2-dimethylbut-3-enyl)-1H-benzimidazole has been reported to yield a tetrahydropyrido[1,2-a]benzimidazole derivative. semanticscholar.org
Nickel-catalyzed ring-closing of 1-(3-butenyl)-3-methylbenzimidazolium bromide has also been shown to produce a pyrrolo[1,2-a]benzimidazolium salt. semanticscholar.org These reactions highlight the utility of the butenyl group as a handle for constructing more complex heterocyclic structures. Visible-light-induced radical cascade cyclization reactions have also been employed to synthesize polycyclic benzimidazoles from benzimidazoles bearing unactivated alkenes. researchgate.net
Cross-Coupling Reactions and Other Carbon-Carbon Bond Formations at the Butenyl Terminal
While less common for terminal alkenes compared to other functional groups, the terminal carbon of the butenyl chain could potentially participate in certain carbon-carbon bond-forming reactions. For example, under specific catalytic conditions, it might be possible to achieve reactions like hydroformylation to introduce a formyl group, or other metal-catalyzed additions. However, specific examples for this compound in this context are not widely reported in the provided search results.
Metal-Catalyzed Reactions Involving this compound
The dual functionality of this compound, featuring a nucleophilic benzimidazole ring and a reactive butenyl group, makes it a prime candidate for a variety of metal-catalyzed reactions. Palladium and copper catalysts, in particular, have been widely explored for their ability to facilitate complex organic transformations.
Mechanistic Pathways of Palladium-Catalyzed Transformations
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the butenyl group in this compound provides a handle for various transformations, most notably intramolecular cyclization reactions. One of the most relevant mechanistic paradigms is the aza-Wacker-type cyclization. rsc.orgnih.gov
The generally accepted mechanism for a palladium(II)-catalyzed intramolecular oxidative amination, such as an aza-Wacker reaction, proceeds through several key steps. nih.gov In the context of this compound, the process would likely initiate with the coordination of the palladium(II) catalyst to the butenyl group's double bond. This is followed by an intramolecular nucleophilic attack by one of the nitrogen atoms of the benzimidazole ring onto the coordinated alkene. This syn- or anti-aminopalladation step is crucial and forms a new carbon-nitrogen bond, resulting in a five- or six-membered ring fused to the benzimidazole core, depending on which nitrogen atom participates in the cyclization. The resulting intermediate is a σ-alkylpalladium(II) complex.
From this intermediate, the catalytic cycle is typically completed by β-hydride elimination, which regenerates the double bond in a different position and produces a palladium(II)-hydride species. Subsequent reductive elimination of HX (where X is the ligand on the palladium) would regenerate the active palladium(II) catalyst. An oxidant is often required to facilitate the regeneration of the Pd(II) catalyst from a reduced Pd(0) state that can form during the reaction. Oxygen is commonly used as a terminal oxidant in these systems. nih.gov
For related substrates, such as N-alkenyl anilines, palladium-catalyzed intramolecular cyclization has been shown to produce indole (B1671886) derivatives. organic-chemistry.orgmdpi.com These reactions underscore the utility of palladium in constructing new heterocyclic rings through the activation of tethered alkenes.
Copper-Catalyzed C-H Activation and Functionalization
Copper catalysis offers a cost-effective and efficient alternative for various organic transformations, including C-H activation and functionalization. nih.govbeilstein-journals.org For this compound, copper catalysts could potentially engage both the benzimidazole core and the butenyl side chain.
One possible transformation is the intramolecular C-H amination. While direct C-H activation on the benzimidazole ring is a known process for the synthesis of benzimidazoles from precursors like amidines, the butenyl group opens up other possibilities. nih.gov Copper-catalyzed intramolecular hydroamination of the alkene, where a C-N bond is formed by the addition of an N-H bond across the double bond, is a plausible pathway, although this would require the presence of a secondary amine.
More relevant to the intact this compound structure is the potential for copper-catalyzed reactions involving the butenyl moiety as a nucleophile. Copper-catalyzed asymmetric conjugate addition of alkene-derived nucleophiles to Michael acceptors has been demonstrated with alkenyl-substituted heteroarenes. researchgate.net In this context, the butenyl group of this compound could be activated by a copper hydride (CuH) species, which is generated in situ. This would form an organocopper intermediate that could then react with an external electrophile.
Mechanistic studies on related copper(I)-catalyzed allylic aminations have implicated the formation of copper(I)-alkene π-complexes as key intermediates. nih.gov A proposed mechanistic scheme involves the coordination of the alkene to a Cu(I) center, followed by subsequent transformations that lead to the aminated product. nih.gov In the case of this compound, such a pathway could lead to functionalization at the allylic position of the butenyl chain.
Theoretical and Computational Studies on Reaction Mechanisms and Transition States
Theoretical and computational studies, primarily using Density Functional Theory (DFT), are invaluable tools for elucidating the intricate details of reaction mechanisms and the structures of transient intermediates and transition states. acs.orgresearchgate.net While specific DFT studies on this compound are not widely reported, research on analogous systems provides a clear indication of the insights that can be gained.
For palladium-catalyzed reactions, DFT calculations can be used to model the entire catalytic cycle, including the initial coordination of the catalyst, the key bond-forming steps (e.g., aminopalladation), and the final product-releasing steps. researchgate.net These calculations can provide the relative energies of different potential pathways, helping to explain observed regioselectivities and stereoselectivities. For instance, calculations can determine the energy barriers for syn- versus anti-aminopalladation, or for the formation of different ring sizes.
In the realm of copper catalysis, computational studies have been instrumental in understanding the nature of the active catalytic species and the mechanism of bond activation. For example, DFT calculations have been used to investigate the turnover-limiting step in copper-catalyzed aerobic oxidative coupling reactions, revealing that the oxidation of Cu(I) to Cu(II) by oxygen can be the slow step. rsc.org In the context of C-H functionalization, theoretical studies can model the C-H activation step, which can proceed through various mechanisms such as concerted metalation-deprotonation (CMD).
Furthermore, computational methods like the Energy Decomposition Analysis with Natural Orbitals for Chemical Valence (EDA-NOCV) can provide deep insights into the nature of the chemical bonds in intermediates and transition states, helping to rationalize the reactivity and selectivity observed in metal-catalyzed reactions. nih.gov For instance, such analyses could be applied to understand the interaction between the metal center and the π-system of the butenyl group in this compound.
The table below summarizes key computational parameters that are typically investigated in theoretical studies of reaction mechanisms.
| Computational Parameter | Significance in Mechanistic Studies |
| Transition State (TS) Energy | Determines the activation barrier of a reaction step; a lower energy indicates a faster reaction rate. |
| Intermediate (INT) Energy | Indicates the stability of transient species along the reaction pathway. |
| Reaction Energy (ΔE) | The overall energy difference between reactants and products, indicating if a reaction is exothermic or endothermic. |
| Gibbs Free Energy (ΔG) | Includes enthalpic and entropic contributions, providing a more accurate measure of reaction spontaneity and the height of activation barriers under reaction conditions. |
| Imaginary Frequency | A single imaginary frequency in the vibrational analysis of a calculated structure confirms that it is a true transition state. |
| Geometric Parameters | Bond lengths and angles in calculated structures of intermediates and transition states reveal the extent of bond formation and breaking. |
These computational approaches, when applied to the specific reactions of this compound, would provide a detailed, molecular-level understanding of its reactivity and guide the development of new synthetic methodologies.
Supramolecular Chemistry and Coordination Chemistry of N Substituted Benzimidazoles
Formation of Host-Guest Complexes with 1-(3-Butenyl)-1H-benzimidazole
The benzimidazole (B57391) moiety within this compound can participate in the formation of host-guest complexes, where it acts as a guest molecule encapsulated within a larger host molecule. This interaction is driven by non-covalent forces.
Macrocyclic hosts like cucurbit[n]urils (CB[n]), cyclodextrins, and calixarenes are known to encapsulate aromatic guest molecules. nih.govrsc.orgresearchgate.net Benzimidazole and its derivatives are suitable guests for these macrocycles. nih.gov The hydrophobic benzimidazole ring can be encapsulated within the hydrophobic cavity of the host, while the more polar N-substituent may interact with the portals of the macrocycle.
For this compound, the benzimidazole portion would likely reside within the cavity of a macrocycle like cucurbit wikipedia.orguril (CB wikipedia.org), which has a suitable cavity size for aromatic compounds. researchgate.net The butenyl chain could either be partially included within the cavity or extend out from the portal, depending on the specific host and conditions. The primary driving forces for this encapsulation are hydrophobic interactions and van der Waals forces between the guest and the host's cavity. researchgate.net
Table 2: Potential Host-Guest Interactions with this compound
| Macrocyclic Host | Potential Binding Site for Guest | Primary Driving Forces |
| Cucurbit[n]urils (e.g., CB wikipedia.org) | Benzimidazole ring inside the hydrophobic cavity researchgate.net | Hydrophobic interactions, van der Waals forces researchgate.net |
| Cyclodextrins (e.g., β-cyclodextrin) | Benzimidazole ring within the truncated cone cavity | Hydrophobic interactions, hydrogen bonding |
| Calix[n]arenes | Benzimidazole ring in the aromatic cavity | π-π stacking, hydrophobic interactions |
Beyond host-guest chemistry, this compound and its metal complexes can undergo self-assembly to form higher-order supramolecular structures. This self-assembly is governed by a variety of non-covalent interactions.
Hydrogen Bonding: In the solid state, even with the N-H proton substituted, weak C-H···π or C-H···N hydrogen bonds can play a role in directing the crystal packing. mdpi.com If other protic molecules or ligands are present, they can form more conventional hydrogen bonds.
π-π Stacking: The aromatic benzimidazole rings are prone to π-π stacking interactions, which are a significant driving force for the self-assembly of these molecules into columnar or layered structures. researchgate.net The distance between the stacked rings is typically in the range of 3.4-3.8 Å.
Coordination-Driven Self-Assembly: When used as a ligand, this compound can participate in coordination-driven self-assembly. By combining this monodentate ligand with metal ions that have specific coordination geometries, it is possible to construct discrete, two- or three-dimensional metallosupramolecular architectures like molecular squares or cages. nih.gov
Interactions with Macrocyclic Receptors
Rational Design of Supramolecular Architectures (Focus on Chemical Principles)
The rational design of supramolecular architectures using this compound as a building block relies on understanding and controlling the non-covalent interactions and coordination chemistry discussed above.
The key chemical principles for designing such architectures include:
Directional Bonding Approach: This involves using the directional nature of coordination bonds to assemble building blocks in a predictable manner. nih.gov By treating this compound as a "monotopic" ligand and combining it with metal ions or metal-containing corners that have defined coordination angles (e.g., 90° or 180°), specific geometric shapes can be targeted.
Symmetry and Stoichiometry: The symmetry of the ligands and the metal coordination environment, along with the stoichiometric ratio of the components, are critical in determining the final supramolecular structure. nih.gov
Hierarchical Assembly: Simple coordination complexes of this compound can serve as building blocks for larger structures. For instance, these complexes could be linked together through the terminal butenyl groups via olefin metathesis or other polymerization reactions, leading to coordination polymers.
Exploiting Hydrophobic Effects: In aqueous environments, the hydrophobic benzimidazole and butenyl moieties can drive the self-assembly of these molecules to minimize their contact with water, leading to the formation of micelles, vesicles, or other aggregates. acs.org The design of amphiphilic derivatives of this compound could further enhance this type of self-assembly.
By carefully selecting the metal ions, ancillary ligands, and reaction conditions, it is possible to rationally design a wide array of supramolecular structures with tailored properties and functions based on the versatile this compound scaffold.
Hydrogen Bonding Networks
Hydrogen bonding is a critical directional force in the crystal engineering of benzimidazole-containing structures. sciencepg.com In N-substituted benzimidazoles like this compound, the N1-H proton is replaced by the alkyl group, meaning it can no longer act as a hydrogen bond donor from this position. wikipedia.org However, the lone pair on the sp2-hybridized nitrogen atom (N3) of the imidazole (B134444) ring makes it an effective hydrogen bond acceptor. nih.gov
This acceptor capability allows N-substituted benzimidazoles to form hydrogen bonds with suitable donors, such as water, alcohols, or the N-H or O-H groups of other molecules within a crystal lattice. nih.gov For instance, studies on phenol-substituted benzimidazoles show distinct O-H⋯N hydrogen bonds forming chain structures. nih.gov In the absence of strong donors, weaker C-H⋯N and C-H⋯π interactions become significant in stabilizing the three-dimensional architecture. scilit.comrsc.org Theoretical studies have quantified the energies of these interactions, confirming that while conventional N-H⋯O/N bonds are strongest, weaker C-H involved bonds also contribute significantly to crystal packing stabilization. orientaljphysicalsciences.org For this compound, the butenyl chain's C-H bonds could also participate in such weak interactions.
Table 1: Representative Hydrogen Bond Interactions and Energies in Benzimidazole Derivatives
| Interacting Atoms | Interaction Type | Energy (kcal/mol) | Compound Type |
|---|---|---|---|
| N-H···N | Strong, Intermolecular | -14.0 to -18.5 | Unsubstituted Benzimidazoles |
| O-H···N | Strong, Intermolecular | -6.8 (28.3 kJ/mol) | Phenol-Substituted Benzimidazoles |
| C-H···N | Weak, Intermolecular | -2.0 to -5.0 | Various Benzimidazole Derivatives |
Data compiled from studies on various benzimidazole derivatives. nih.govorientaljphysicalsciences.org
π-π Stacking Interactions
The planar, electron-rich aromatic system of the benzimidazole core is ideal for forming π-π stacking interactions, which are fundamental to the assembly of many supramolecular structures. nih.govscbt.com These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structures of numerous benzimidazole derivatives, molecules are arranged in parallel or offset stacks, stabilized by these π-π interactions. scilit.comrsc.org
Table 2: Examples of π-π Stacking Interactions in Benzimidazole Compounds
| Compound | Interaction Type | Stabilization Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| 1-(N-Nitrosomethylamino)-2-methylbenzimidazole | π-π stacking | -6.05 | Contributes significantly to dimer formation. |
| 2-(1H-benzimidazol-2-yl)phenol (BIP) | π-π stacking & H-bonds | Not specified | Leads to parallel plane arrangement in the crystal. |
This table presents data from various benzimidazole derivatives to illustrate the nature of π-π interactions. scilit.comorientaljphysicalsciences.orgscbt.com
Electrostatic Interactions in Supramolecular Frameworks
Electrostatic interactions are a significant driving force in the formation of supramolecular assemblies involving benzimidazole derivatives. researchgate.net The benzimidazole ring possesses a distinct electrostatic potential map, with the nitrogen atoms being regions of negative potential (electron-rich) and the C-H bonds of the aromatic rings being areas of positive potential. researchgate.net These electrostatic features guide how molecules recognize and assemble with each other, as well as with other charged or polar species like metal ions or counter-ions. scientific.netscbt.com
Formation of Metal-Organic Frameworks and Coordination Polymers
The benzimidazole scaffold is a versatile ligand in coordination chemistry, readily forming complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netgoogle.com The imine nitrogen (N3) in the imidazole ring is a primary coordination site, acting as a Lewis base to bind with a wide variety of metal ions. wikipedia.orgcharlotte.edu N-substituted benzimidazoles, such as this compound, typically act as monodentate ligands, coordinating to a metal center through this N3 atom. acs.org
The substituent at the N1 position can sterically influence the coordination environment and the resulting dimensionality of the polymer or framework. charlotte.edu The 3-butenyl group of this compound provides a flexible side chain. While the primary coordination is expected through the N3 atom, the alkene functionality in the butenyl tail offers a potential secondary binding site for certain transition metals, which could lead to chelation or the formation of more complex bridged structures.
Benzimidazole-based ligands have been successfully incorporated into numerous MOFs, where the metal ions or clusters act as nodes and the benzimidazole-containing molecules act as linkers. rsc.orgacs.orgosti.gov These materials are of great interest for applications in gas storage, separation, and catalysis. osti.gov The use of flexible ligands like 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene has led to the synthesis of 3D porous MOFs with cadmium and zinc. rsc.orgresearchgate.net It is conceivable that this compound could be used as a modulating ligand in MOF synthesis to control pore size or functionalize the internal surfaces of the framework.
Role of 1 3 Butenyl 1h Benzimidazole in Advanced Organic Synthesis
Utilizing the Benzimidazole (B57391) Scaffold as a Versatile Synthon and Building Block
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science. rsc.orgresearchgate.net Its fused bicyclic system, comprising a benzene (B151609) ring and an imidazole (B134444) ring, can be readily modified at various positions. acs.org Benzimidazoles are structural isosteres of naturally occurring nucleotides, which allows them to interact with various biopolymers and enzymatic sites within living systems. researchgate.net This inherent bioactivity has led to the development of numerous benzimidazole-containing drugs with a wide range of pharmacological properties. nih.govchemrxiv.org
As a synthon, the benzimidazole moiety is exceptionally stable, providing a robust foundation for the construction of more complex molecules. rsc.org Its aromatic nature and the presence of two nitrogen atoms allow for a variety of chemical modifications, including electrophilic substitution on the benzene ring and N-alkylation. Current time information in Bangalore, IN. The ability to introduce diverse substituents around the benzimidazole nucleus has resulted in a vast library of derivatives with tailored electronic and steric properties, making it an indispensable building block in the synthesis of new chemical entities. rsc.org
Synthesis of Novel Fused Heterocyclic Ring Systems from 1-(3-Butenyl)-1H-benzimidazole
The presence of the butenyl group in this compound offers a unique opportunity for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. The terminal double bond can act as a nucleophile or an electrophile precursor, enabling the construction of additional rings onto the benzimidazole core.
Benzimidazole-Fused Quinolines
The synthesis of quinoline-fused benzimidazoles represents a significant area of research due to the pharmacological importance of this combined scaffold. acs.orgacs.org While direct synthesis from this compound is not extensively documented, plausible synthetic routes can be proposed based on established methodologies for related N-alkenyl heterocycles. One such approach could involve a palladium-catalyzed cascade reaction. For instance, an intramolecular oxidative cyclization of the N-butenyl chain onto the benzimidazole ring could potentially yield a benzimidazole-fused quinoline (B57606) system. mdpi.comorganic-chemistry.org
A hypothetical reaction scheme is presented below:
| Starting Material | Reagents and Conditions | Proposed Product |
| This compound | Pd(OAc)₂, Oxidant, High Temperature | Benzimidazole-Fused Dihydroquinoline |
This proposed transformation would likely proceed through the formation of an organopalladium intermediate, followed by an intramolecular carbopalladation and subsequent aromatization to yield the fused quinoline structure. rsc.org
Spirocyclic Benzimidazole Derivatives
Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. The butenyl chain of this compound can potentially be utilized to construct spirocyclic systems. A plausible strategy could involve an initial functionalization of the double bond, followed by an intramolecular cyclization that forms the spiro center at the C2 position of the benzimidazole ring. nih.gov
For example, epoxidation of the butenyl chain followed by an acid-catalyzed intramolecular cyclization could lead to the formation of a spirocyclic ether.
| Starting Material | Reagents and Conditions | Proposed Intermediate | Final Product |
| This compound | m-CPBA | 1-(2,3-Epoxybutyl)-1H-benzimidazole | Spiro[benzimidazole-2,2'-oxolane] derivative |
Alternatively, a radical-initiated cascade annulation reaction could be envisioned, where a radical generated on the butenyl chain attacks the benzimidazole ring to form a spirocyclic system. rsc.org
Imidazo-Fused Thiazole (B1198619) Derivatives
Imidazo[2,1-b]thiazole (B1210989) derivatives are another important class of fused heterocycles with a broad spectrum of biological activities. researchgate.netmdpi.com The synthesis of such systems from this compound would likely require a multi-step approach involving the transformation of the butenyl chain into a suitable precursor for thiazole ring formation.
A potential synthetic pathway could involve the oxidative cleavage of the butenyl double bond to yield a carboxylic acid derivative. This acid could then be converted to a phenacyl bromide analog, which upon reaction with a thiourea (B124793) equivalent, could undergo cyclization to form the fused imidazo[2,1-b]thiazole ring system. nih.govrsc.org
| Proposed Intermediate from this compound | Reagents and Conditions for Thiazole Fusion | Proposed Fused Product |
| 2-(1H-Benzimidazol-1-yl)acetic acid | 1. α-Bromination 2. Thiourea, Heat | Imidazo[2,1-b]benzimidazol-2(3H)-one derivative |
Further Derivatization of the Butenyl Chain for Complex Molecular Architectures
The terminal double bond of the butenyl chain in this compound is a versatile functional group that can be readily transformed into a variety of other functionalities. This allows for the construction of more complex molecular architectures with tailored properties.
Common derivatization reactions of the butenyl chain include:
| Reaction Type | Reagents | Resulting Functional Group |
| Oxidation | ||
| Epoxidation | m-CPBA, H₂O₂ | Epoxide |
| Dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | Diol |
| Oxidative Cleavage | O₃ then Zn/H₂O or KMnO₄ (hot, conc.) | Aldehyde/Carboxylic Acid |
| Reduction | ||
| Hydrogenation | H₂, Pd/C | Butyl group |
| Addition Reactions | ||
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol |
| Halogenation | Br₂, Cl₂ | Dihalide |
| Hydrohalogenation | HBr, HCl | Halide (Markovnikov addition) |
These transformations introduce new reactive sites, enabling further coupling reactions and the assembly of intricate molecular frameworks. For instance, the conversion of the butenyl group to a primary alcohol via hydroboration-oxidation provides a handle for esterification or etherification, allowing for the attachment of other molecular fragments. acs.org
Application in Cascade Reactions and Multicomponent Transformations
The bifunctional nature of this compound, possessing both a nucleophilic benzimidazole core and a reactive alkene chain, makes it an ideal candidate for cascade reactions and multicomponent transformations. rsc.org These one-pot reactions allow for the rapid construction of molecular complexity from simple starting materials, adhering to the principles of green chemistry by minimizing waste and improving atom economy.
A hypothetical cascade reaction could be initiated by an electrophilic attack on the butenyl double bond, generating a carbocationic intermediate. This intermediate could then be trapped intramolecularly by the N3 atom of the benzimidazole ring, leading to the formation of a new fused ring system.
Furthermore, this compound could participate in multicomponent reactions where the benzimidazole nitrogen and the butenyl group react sequentially with different reagents in a single pot. For example, a reaction involving an aldehyde and a source of sulfur could potentially lead to the formation of complex thiazole-fused benzimidazole derivatives in a single synthetic operation. dergipark.org.tr The development of such cascade and multicomponent reactions involving this compound holds significant promise for the efficient synthesis of diverse heterocyclic libraries for drug discovery and materials science.
Concluding Perspectives and Future Research Endeavors
Emerging Trends in N-Alkenyl Benzimidazole (B57391) Synthesis and Functionalization
The synthesis of N-alkenyl benzimidazoles, including 1-(3-butenyl)-1H-benzimidazole, is moving beyond traditional N-alkylation methods. Modern research focuses on developing more efficient, selective, and environmentally benign strategies. A significant trend is the use of transition-metal-free and photocatalytic reactions. For instance, visible-light-promoted radical cyclization of benzimidazoles with unactivated alkenes has emerged as a powerful method for creating complex polycyclic imidazole (B134444) derivatives. beilstein-journals.org This eco-friendly approach often proceeds without the need for metal catalysts, bases, or additives, utilizing readily available reagents. beilstein-journals.org
Another area of development is the direct N-alkenylation of benzimidazoles. thieme-connect.com Methods are being explored that offer high stereoselectivity, such as the synthesis of (Z)-N-(1-alkenyl)imidazoles by simply heating the reactants in DMSO with a base. researchgate.net The functionalization of the alkenyl group itself is also a key research direction. The terminal double bond in this compound serves as a reactive handle for various transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures. unex.es Recent studies have demonstrated the successful intramolecular cyclization of N-alkenyl benzimidazoles to form fused-ring systems, a reaction that can be catalyzed by transition metals like palladium or rhodium. mdpi.com
Future research will likely focus on expanding the scope of these modern synthetic methods to a wider range of substrates and developing asymmetric versions to produce chiral benzimidazole derivatives. The push for "green chemistry" will continue to drive the development of solvent-free reactions and the use of biorenewable resources as starting materials. researchgate.netorganic-chemistry.org
Advancements in Computational Prediction and Mechanistic Understanding of Benzimidazole Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of benzimidazole derivatives. Density Functional Theory (DFT) is widely used to calculate molecular descriptors that shed light on the reactivity of these compounds. biointerfaceresearch.comdoi.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in rationalizing the molecule's interactions and reactivity. doi.orgresearchgate.net
Machine learning (ML) models are also being increasingly applied to predict the properties of benzimidazoles. doi.org By training models on datasets of known compounds, researchers can predict the inhibition efficiencies of new benzimidazole derivatives for applications like corrosion prevention with a high degree of accuracy. doi.org These predictive models can significantly accelerate the discovery of new functional molecules by reducing the need for extensive experimental screening. jyoungpharm.org
Furthermore, computational studies are crucial for elucidating reaction mechanisms. For example, DFT calculations can help determine the most likely pathway for the cyclization of N-alkenyl benzimidazoles or predict the pKa values of protonated benzimidazoles in aqueous solutions, a challenging experimental task due to low solubility. beilstein-journals.orgacs.org The combination of experimental work with in silico studies provides a deeper understanding of the factors controlling reactivity and selectivity. acs.org
Future endeavors in this field will likely involve the development of more sophisticated and accurate computational models. Integrating machine learning with quantum chemical calculations could lead to powerful tools for the de novo design of benzimidazole derivatives with tailored properties.
Potential for Rational Design of Advanced Materials and Molecular Devices based on Benzimidazole Scaffolds
The benzimidazole core is a privileged scaffold in materials science due to its unique electronic and photophysical properties. tandfonline.com Its electron-accepting nature, combined with its ability to chelate metal ions and its pH-sensitive fluorescence, makes it an excellent building block for advanced materials. tandfonline.com Derivatives of benzimidazole are being extensively investigated for applications in organic light-emitting diodes (OLEDs), where they can function as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. researchgate.netnih.gov The strategic placement of substituents on the benzimidazole ring allows for the fine-tuning of energy levels and charge transport properties, leading to highly efficient and stable devices. nih.gov
In the realm of photovoltaics, benzimidazole-based materials are being explored as hole-transporting materials (HTMs) in perovskite solar cells. researchgate.net The design of these materials focuses on optimizing the energy level alignment at the interface with the perovskite layer to enhance device efficiency and long-term stability. researchgate.net
Moreover, the switching capabilities of benzimidazole derivatives are being harnessed for the development of molecular memory devices. Asymmetrically functionalized benzimidazoles have been shown to exhibit write-once-read-many (WORM) memory behavior, with the potential for creating high-density data storage. bohrium.com By modifying the donor-acceptor characteristics of the molecule, it is possible to switch between binary and ternary memory states. bohrium.com
The rational design of these advanced materials relies heavily on the foundational understanding of structure-property relationships. The introduction of a functional handle like the butenyl group in this compound opens up possibilities for polymerization or grafting onto surfaces, paving the way for the creation of novel polymers and surface-modified materials with tailored optical and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
